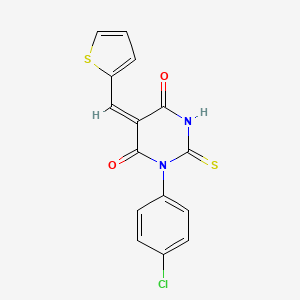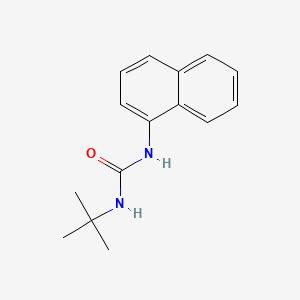![molecular formula C16H23N3O2 B5719299 N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide (PPC) is a chemical compound that has been synthesized for scientific research purposes. PPC is a selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and inflammation.
Mechanism of Action
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide selectively binds to the regulatory domain of PKC theta and inhibits its activation by preventing its translocation to the plasma membrane. This leads to a reduction in downstream signaling pathways, including the activation of nuclear factor kappa B (NF-kB) and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma).
Biochemical and Physiological Effects:
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been shown to have anti-inflammatory and immunosuppressive effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines, inhibits T-cell activation and proliferation, and suppresses the development of autoimmune diseases. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide is a selective inhibitor of PKC theta, which makes it a valuable tool for studying the role of this isoform in T-cell activation and inflammation. However, its selectivity may also limit its usefulness in studying other isoforms of PKC. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies. However, its long-term effects and potential side effects have not been fully explored.
Future Directions
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has potential applications in the treatment of autoimmune diseases and neurodegenerative diseases. Future research could focus on optimizing the synthesis method of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide to improve its yield and purity. The development of more selective and potent inhibitors of PKC theta could also be explored. Additionally, the long-term effects and potential side effects of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide should be further investigated in animal models and clinical trials.
Synthesis Methods
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide can be synthesized by reacting 4-bromomethylcyclohexane with pyridine-2-carboximidamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propyl isocyanate to form N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide.
Scientific Research Applications
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been used in various scientific research studies to investigate the role of PKC theta in T-cell activation and inflammation. It has been shown to inhibit the activation of PKC theta and downstream signaling pathways, leading to a reduction in cytokine production and T-cell proliferation. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been used to study the role of PKC theta in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6,11-13H,2,5,7-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQZLUMYOWATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
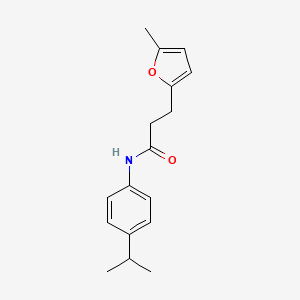
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)

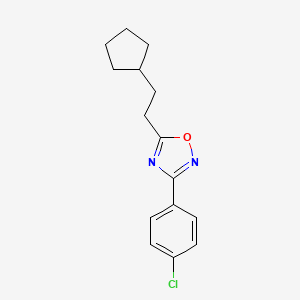
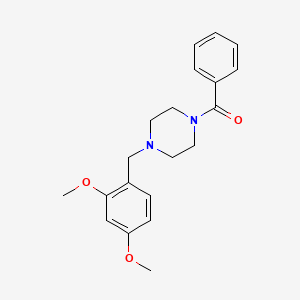
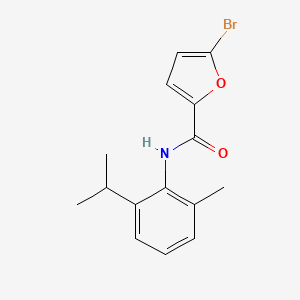
![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
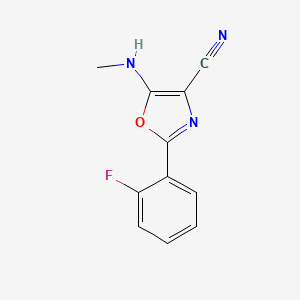
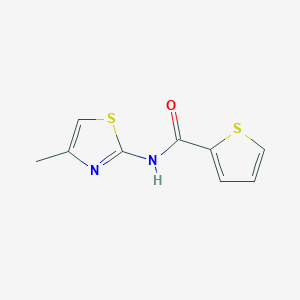
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
